Field: Organic & Biomolecular Chemistry
Application: This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor.
Method: Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields.
Field: Organic Synthesis
2-Bromo-4-ethylanisole is an organic compound with the molecular formula C₉H₁₁BrO and a molecular weight of 215.1 g/mol. It is classified as a substituted anisole, where an ethyl group and a bromine atom are attached to the aromatic ring of anisole (methoxybenzene). The compound appears as a colorless to pale yellow liquid and is known for its distinctive aromatic properties, making it relevant in various chemical applications and studies .
There is no current information available on the specific mechanism of action of 2-Bromo-4-ethylanisole in biological systems.
The biological activity of 2-Bromo-4-ethylanisole has been explored in various studies. It exhibits antimicrobial properties, which can be attributed to the presence of the bromine atom and the ethyl group. Additionally, compounds with similar structures have shown potential as insect repellents and as agents in fragrance formulations due to their pleasant aroma .
Several methods exist for synthesizing 2-Bromo-4-ethylanisole:
2-Bromo-4-ethylanisole finds applications across various fields:
Interaction studies involving 2-Bromo-4-ethylanisole focus on its potential effects on biological systems. Research indicates that it may interact with various enzymes and receptors, influencing metabolic pathways. Its role as an antimicrobial agent has also been studied in relation to its effectiveness against specific bacterial strains, providing insights into its mode of action .
Several compounds share structural similarities with 2-Bromo-4-ethylanisole. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Bromo-4-methylanisole | C₉H₁₁BrO | Contains a methyl group instead of an ethyl group; used in similar applications but with different biological activities. |
4-Ethylanisole | C₉H₁₂O | Lacks bromination; serves as a base compound for various substitutions and reactions. |
2-Chloro-4-ethylanisole | C₉H₁₁ClO | Contains chlorine instead of bromine; exhibits different reactivity patterns and biological interactions. |
These compounds are unique due to their differing substituents (bromine vs. chlorine vs. methyl) which significantly influence their chemical behavior, biological activity, and applications in industry .